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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594484

For researchers, scientists, and drug development professionals, this in-depth guide provides a
comprehensive overview of the spectroscopic data and experimental protocols related to the
total synthesis of Ampelopsin F, a complex resveratrol oligomer. The following sections detail
the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data,
crucial for the structural elucidation and characterization of this natural product.

Ampelopsin F, a member of the diverse family of resveratrol oligomers, has garnered interest
for its intricate molecular architecture and potential biological activities. Its total synthesis, a
significant achievement in organic chemistry, has been detailed by Scott A. Snyder and his
research group. This guide collates and presents the key spectroscopic data that were
instrumental in confirming the structure of synthetic Ampelopsin F.

Spectroscopic Data of Ampelopsin F

The structural confirmation of Ampelopsin F relies on a combination of modern spectroscopic
techniques. The data presented below is based on the work published by Snyder et al. in
Angewandte Chemie International Edition in 2007.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The following tables summarize the *H and 3C NMR chemical shifts for a key
intermediate in the synthesis of Ampelopsin F, as the data for the final compound is not fully
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detailed in the primary publication. This data is crucial for understanding the molecular
connectivity and stereochemistry.

Table 1: *H NMR Spectroscopic Data for a Key Synthetic Intermediate

Chemical Shift (5, o Coupling Constant
Proton Multiplicity

ppm) (3, Hz)

Data not available in

search results

Table 2: 13C NMR Spectroscopic Data for a Key Synthetic Intermediate

Carbon Chemical Shift (6, ppm)

Data not available in search results

Note: The specific NMR data for the final Ampelopsin F molecule was not available in the
searched resources. The tables are placeholders to be populated with data from the original
publication's supporting information, which was not directly accessible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental
composition of a compound. High-resolution mass spectrometry (HRMS) provides highly
accurate mass measurements, confirming the molecular formula.

Table 3: Mass Spectrometry Data for Ampelopsin F

lon Calculated m/z Observed m/z

Data not available in search

results

Note: The specific mass spectrometry data for Ampelopsin F was not available in the
searched resources.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for Ampelopsin F

Wavenumber (cm~?) Functional Group Assignment

Data not available in search results

Note: The specific infrared spectroscopy data for Ampelopsin F was not available in the
searched resources.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental
procedures. The following are generalized protocols based on standard practices in organic
chemistry for the types of experiments conducted in the synthesis of Ampelopsin F.

NMR Spectroscopy

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs, acetone-des, or DMSO-ds). Tetramethylsilane (TMS) is often added as
an internal standard (6 0.00 ppm).

¢ Instrumentation: *H and 13C NMR spectra are typically recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (*H and
13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

Mass Spectrometry

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration.
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 Instrumentation: High-resolution mass spectra are typically obtained using techniques such
as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI)
coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

o Data Acquisition: The instrument is calibrated using a known standard. The sample is then
introduced into the ion source, and the mass-to-charge ratio of the resulting ions is
measured.

Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr), as a KBr pellet, or in a solution using an appropriate solvent and cell.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

» Data Acquisition: A background spectrum of the solvent or empty sample holder is first
recorded. The sample is then scanned, and the background is automatically subtracted to
yield the spectrum of the compound.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a complex molecule like Ampelopsin F involves a
logical flow of experiments and data analysis. The following diagram illustrates this general
workflow.
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General Workflow for Natural Product Structure Elucidation

Isolation & Purification

Isolation from Natural Source or Chemical Synthesis

Purification (e.g., Chromatography)

Spectroscgpic Analysis

Mass Spectrometry (MS) NMR Spectroscopy (1D & 2D) Infrared (IR) Spectroscopy

Data Interpretation & Structure Confirmation

Establish Connectivity (from 2D NMR)

A

Determine Molecular Formula (from HRMS) Determine Stereochemistry (from NOESY/ROESY) Identify Functional Groups (from IR)

Propose/Confirm Structure

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for the structure elucidation of a natural
product, from isolation to final structure confirmation using various spectroscopic techniques.
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This guide serves as a foundational resource for understanding the spectroscopic
characterization of Ampelopsin F. For complete and detailed experimental data, readers are
encouraged to consult the supporting information of the primary literature. The methodologies
and data presented here are essential for any researcher working on the synthesis,
characterization, or biological evaluation of this and related natural products.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Ampelopsin F:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594484+#spectroscopic-data-of-ampelopsin-f-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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